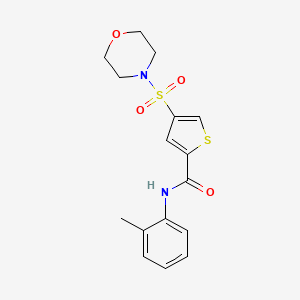
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as NSC-743380, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and diuretics. In recent years, NSC-743380 has gained attention for its potential anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to target a specific protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are important processes for cancer cell growth and metastasis. In addition, this compound has been shown to activate the immune system, which can help to further eliminate cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its selective cytotoxicity against cancer cells, which makes it a promising candidate for chemotherapy. It has also shown good efficacy in various cancer cell lines. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use. In addition, further studies are needed to determine its safety and efficacy in animal models and human clinical trials.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is to further elucidate its mechanism of action and identify the specific proteins that it targets. This could help to optimize its use and identify potential drug combinations. Another area of interest is to test its efficacy in animal models and human clinical trials. This could help to determine its safety and efficacy in a clinical setting. Finally, there is also interest in developing analogs of this compound that may have improved properties, such as increased potency or selectivity.
Synthesis Methods
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylphenylamine, 4-morpholinylsulfonyl chloride, and 2-thiophenecarboxylic acid in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been studied for its potential use in cancer treatment. It has been shown to have selective cytotoxicity against cancer cells, while sparing normal cells. This makes it a promising candidate for chemotherapy. This compound has been tested in various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results.
properties
IUPAC Name |
N-(2-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-4-2-3-5-14(12)17-16(19)15-10-13(11-23-15)24(20,21)18-6-8-22-9-7-18/h2-5,10-11H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLWUSUZXWPRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

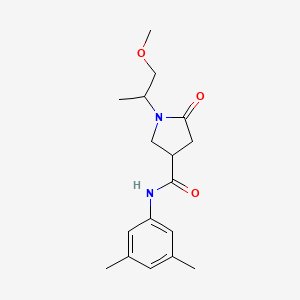
![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
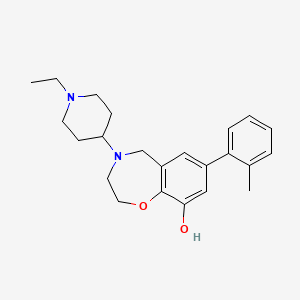
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
![{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
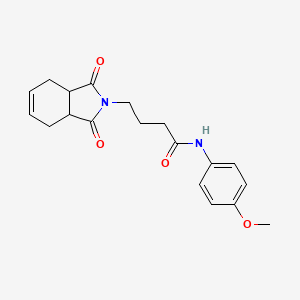
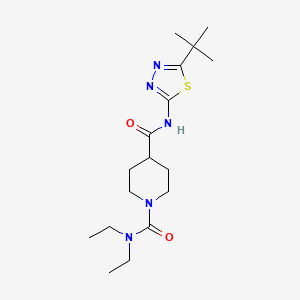
![2-butyl-5-imino-6-{4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307560.png)
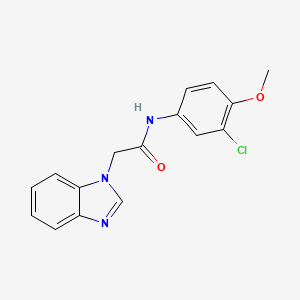
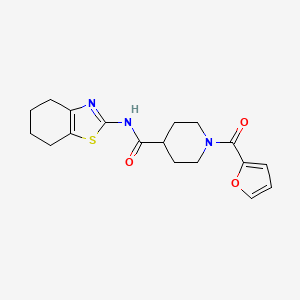
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)
![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)